3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are widely used in medicinal chemistry due to their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Preparation Methods
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin typically involves the construction of the pyrrolidine ring followed by the attachment of the 3,4-dimethylphenoxy group. One common synthetic route includes the reaction of 3,4-dimethylphenol with an appropriate pyrrolidine derivative under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used to investigate the role of beta-adrenergic receptors in various biological processes.
Medicine: As a beta-blocker, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and anxiety disorders.
Industry: It is utilized in the development of pharmaceuticals and in the production of other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This interaction primarily affects the G-protein coupled receptor pathways, modulating intracellular signaling and physiological responses .
Comparison with Similar Compounds
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin can be compared with other beta-blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Atenolol: A selective beta1-blocker primarily used for cardiovascular conditions.
Metoprolol: Another selective beta1-blocker with applications in treating heart diseases.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
PQUSDUYMXLRDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.